molecular formula C8H5ClFN3S B2695130 5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 1240570-60-8

5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2695130
CAS RN: 1240570-60-8
M. Wt: 229.66
InChI Key: OLJGSHPMCJDEDS-UHFFFAOYSA-N
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Description

The compound “5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms . The molecule also has a phenyl group attached, which is substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

Again, while specific information on the molecular structure of “this compound” is not available, we can infer some information based on related compounds. For instance, gefitinib, which shares a similar structure, has been analyzed using X-ray crystallography . This technique provides detailed information about the three-dimensional arrangement of atoms in the molecule .

Scientific Research Applications

Crystallographic and Quantum Analysis

5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives are significant in the study of noncovalent interactions, as evidenced by a study on adamantane-1,3,4-thiadiazole hybrids. These compounds demonstrate varied orientations of amino groups and exhibit strong noncovalent interactions, particularly in halogenated structures, which are crucial for the stabilization of their crystal structures (El-Emam et al., 2020).

Antitumor and Antitubercular Applications

5-Phenyl-substituted 1,3,4-thiadiazole-2-amines, a class that includes our compound of interest, have shown significant in vitro antitumor activities against various cancer cell lines. Additionally, these compounds demonstrated potent antitubercular activities, underscoring their potential in therapeutic applications (Chandra Sekhar et al., 2019).

Structural Analysis and Synthesis

The synthesis and structural analysis of compounds like 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine are crucial for understanding their potential applications. Studies focus on the synthesis methods and crystal structures, providing insights into their molecular architecture and potential for further modification (Yin et al., 2008).

Antipsychotic and Anticonvulsant Activities

Derivatives of 1,3,4-thiadiazole, such as those containing fluorophenyl groups, have been explored for their antipsychotic and anticonvulsant activities. These studies contribute to understanding the therapeutic potential of these compounds in neurological conditions (Kaur et al., 2010).

Antibacterial Applications

The antibacterial properties of compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a structurally related compound, have been investigated, highlighting the potential of these compounds in fighting bacterial infections (Uwabagira et al., 2018).

Anti-Virulence and Anti-Inflammatory Applications

Research on 1,3,4-thiadiazoles, including those with fluorophenyl groups, also extends to their potential as anti-virulence and anti-inflammatory agents. These studies are significant in the context of treating infections and inflammatory conditions (Bărbuceanu et al., 2018).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies on 1,3,4-thiadiazoles, including 2-amino derivatives, provide insights into their fluorescence properties, molecular aggregation, and electronic transitions. Such research is crucial for developing applications in fluorescence probes and molecular diagnostics (Budziak et al., 2019).

Mechanism of Action

While the exact mechanism of action for “5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine” is not known, related compounds like gefitinib function as tyrosine kinase inhibitors . They selectively target mutant proteins in malignant cells .

Safety and Hazards

Based on the safety data sheet of a related compound, 3-Chloro-4-fluorophenyl isocyanate, it can be inferred that “5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine” might also be hazardous. It could be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3S/c9-5-3-4(1-2-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJGSHPMCJDEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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